molecular formula C9H7FN4O2S B11727155 4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide

4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide

Cat. No.: B11727155
M. Wt: 254.24 g/mol
InChI Key: FMMLFEZSRZSPQX-UHFFFAOYSA-N
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Description

4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a carboxamide group and a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Fluorination of Thiophene: The thiophene ring can be fluorinated using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the coupling of the fluorinated thiophene derivative with the pyrazole carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with different substituents.

Scientific Research Applications

4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated thiophene moiety could enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chlorothiophene-2-amido)-1H-pyrazole-3-carboxamide
  • 4-(5-Bromothiophene-2-amido)-1H-pyrazole-3-carboxamide
  • 4-(5-Methylthiophene-2-amido)-1H-pyrazole-3-carboxamide

Uniqueness

4-(5-Fluorothiophene-2-amido)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C9H7FN4O2S

Molecular Weight

254.24 g/mol

IUPAC Name

4-[(5-fluorothiophene-2-carbonyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H7FN4O2S/c10-6-2-1-5(17-6)9(16)13-4-3-12-14-7(4)8(11)15/h1-3H,(H2,11,15)(H,12,14)(H,13,16)

InChI Key

FMMLFEZSRZSPQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)C(=O)NC2=C(NN=C2)C(=O)N

Origin of Product

United States

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